Cinnamyl formate is a compound that has garnered attention in scientific research due to its potential applications in various fields, including medicine and agriculture. While the provided data does not directly discuss cinnamyl formate, it does provide insights into the biological activities of structurally related compounds, such as cinnamaldehyde and cinnamycin, which may share similar properties and mechanisms of action. These compounds are derived from natural sources and have been studied for their effects on cellular processes, particularly their ability to induce apoptosis in cancer cells and interact with cellular membranes.
Medicinal Applications
The ability of cinnamaldehyde to induce apoptosis in cancer cells suggests its potential as an anticancer agent. The studies on cinnamaldehyde's effects on leukemia1, lung cancer2, and liver cancer cells4 provide a foundation for further research into its therapeutic applications. Additionally, cinnamyl derivatives have been investigated for their cytokine-regulatory activity and therapeutic efficacy in endotoxin shock, with compounds like 7-amino-4-methylcoumarin (AMC) showing promise in suppressing pro-inflammatory cytokine production7.
Agricultural and Biochemical Applications
In agriculture, the downregulation of cinnamyl-alcohol dehydrogenase (CAD) in switchgrass, a process related to lignin synthesis, has been shown to enhance glucose release after cellulase treatment, which is beneficial for biofuel production9. The inhibitory mechanism of β-galactosidase by cinnamaldehyde, alone and in combination with other compounds like carvacrol and thymol, has been studied, providing insights into the potential use of these compounds as antimicrobial agents8.
Cinnamyl formate can be derived from natural sources such as cinnamon oil, but it is primarily synthesized through chemical processes. It falls under the category of esters, which are organic compounds formed by the reaction of an alcohol and an acid. The compound has a CAS number of 104-65-4 and is listed under EINECS 203-223-3.
Cinnamyl formate can be synthesized using several methods, each with varying efficiency and yield:
The direct esterification method typically requires heating the reactants under reflux conditions to ensure complete reaction. The choice of catalyst significantly influences the yield; thus, optimizing reaction parameters such as temperature, time, and catalyst concentration is crucial for improving outcomes.
Cinnamyl formate has a distinct structure characterized by a cinnamyl group (a phenylpropene structure) linked to a formate group. Its structural formula can be represented as follows:
These properties indicate that cinnamyl formate is a colorless to light yellow liquid with a characteristic cinnamon flavor .
Cinnamyl formate participates in various chemical reactions typical of esters:
The kinetics of these reactions depend on factors such as temperature, concentration of reactants, and the presence of catalysts or enzymes. For instance, enzymatic reactions may follow specific kinetic models that describe substrate interactions and product formation rates.
The mechanism for synthesizing cinnamyl formate via direct esterification involves nucleophilic attack by the hydroxyl group of cinnamyl alcohol on the carbonyl carbon of formic acid, leading to the formation of the ester bond while releasing water as a byproduct.
In enzymatic synthesis using lipases, the enzyme facilitates this reaction under mild conditions by stabilizing transition states and lowering activation energy barriers. This results in higher yields compared to traditional methods .
Kinetic studies have shown that enzymatic reactions often exhibit saturation kinetics where increased substrate concentrations lead to diminishing returns on reaction rates due to enzyme saturation.
Toxicity studies indicate that cinnamyl formate has a relatively high oral LD50 value (2900 mg/kg in rats), suggesting low acute toxicity when used appropriately .
Cinnamyl formate finds extensive applications across various industries:
Due to its versatile properties and applications, cinnamyl formate continues to be an important compound in both industrial and laboratory settings .
Cinnamyl formate (CAS 104-65-4, EINECS 203-223-3) is an organic ester with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. Its chemical structure consists of a cinnamyl group (3-phenyl-2-propen-1-yl) esterified with formic acid, resulting in systematic IUPAC names including 3-phenylallyl formate and 3-phenyl-2-propen-1-yl formate [2] [7]. The compound typically presents as a colorless to pale yellow liquid with a refractive index of 1.5500–1.5560 at 20°C and a specific gravity of 1.074–1.079 at 25°C [2] [4]. Key physicochemical properties are summarized below:
Table 1: Physicochemical Properties of Cinnamyl Formate
Property | Value/Range | Conditions | |
---|---|---|---|
Molecular Weight | 162.19 g/mol | ||
Boiling Point | 250–254°C | 760 mm Hg | |
Flash Point | >110°C | TCC method | |
Vapor Pressure | 0.02 mm Hg | 20°C | |
Water Solubility | 725.1 mg/L | 25°C | |
Log Kow (octanol-water) | 2.3 (calc.) | ||
Henry's Law Constant | 1.41 × 10⁻⁵ atm·m³/mol | 25°C | [4] [7] |
Solubility behavior is characterized by limited miscibility in water but high solubility in organic solvents like ethanol, diethyl ether, and fixed oils. This polarity profile stems from its aromatic phenyl group and nonpolar hydrocarbon chain, making it suitable for lipid-based formulations in perfumery and flavoring [4]. Spectroscopic identifiers include FT-IR peaks at 1,720 cm⁻¹ (C=O stretch) and 1,160 cm⁻¹ (C-O stretch), alongside NMR signals confirming the allylic ester linkage and monosubstituted benzene ring [2]. Regulatory bodies classify it under FEMA 2299 (Flavor and Extract Manufacturers Association) and CoE 352 (Council of Europe) for flavor applications [7].
Cinnamyl formate emerged as a significant aroma chemical during the early 20th century, coinciding with advances in synthetic organic chemistry that enabled esterification of cinnamyl alcohol (isolated from cinnamon oil) with formic acid. Its commercial adoption accelerated in the 1920s–1930s as perfumers sought stable esters replicating the balsamic-spicy notes of Cinnamomum species [2]. The compound was first indexed in The Good Scents Company database under identifier RW1020931, reflecting its establishment in flavorant lexicons [2].
Early applications capitalized on its olfactory profile: a distinctive blend of green-floral nuances with cinnamon undertones, often described as "balsamic fruity floral with herbal cinnamyl narcissus" at 100% concentration [2]. This made it invaluable for recreating complex natural essences cost-effectively. By the 1960s, it gained FEMA GRAS (Generally Recognized As Safe) status for food use and was listed in the Food Chemicals Codex, cementing its role in synthetic flavor formulations [7]. Its discovery marked a shift toward molecular-level replication of botanical aromas, reducing reliance on variable natural extracts.
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